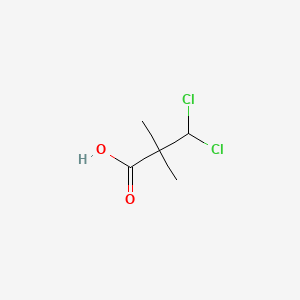
2-Hydroxy-3-(thiophen-3-yl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% (2-HTP) is an organic compound with a wide range of applications in organic synthesis. It is a colorless solid with a melting point of 105-106 °C and a boiling point of 215-216 °C. It is a versatile reagent, which is widely used in organic synthesis and can be used as a starting material for many pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% is an important intermediate in the synthesis of a variety of organic compounds. It acts as an oxidizing agent in the oxidation of thiophenol and other organic compounds. The oxidation of thiophenol to 2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% involves the oxidation of the thiophenol to an intermediate, which then undergoes further oxidation to form 2-Hydroxy-3-(thiophen-3-yl)pyridine, 95%.
Biochemical and Physiological Effects
2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% is a versatile reagent and has many advantages for use in laboratory experiments. It is relatively easy to synthesize and has a wide range of applications in organic synthesis. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is also a relatively toxic compound and must be handled with caution.
Orientations Futures
The potential applications of 2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% are numerous and there are many future directions for research. These include the synthesis of new organic compounds, the development of new metal complexes, and the development of new polymers. Additionally, research into the biochemical and physiological effects of 2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% is ongoing, and further research is needed to better understand its potential therapeutic effects. Additionally, research into the development of safer and more efficient methods of synthesis is ongoing, and further research into this area is needed.
Méthodes De Synthèse
2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% can be prepared by a variety of methods, including the oxidation of thiophenol with sodium hypochlorite, the oxidation of thiophenol with hydrogen peroxide, and the oxidation of thiophenol with potassium permanganate. The oxidation of thiophenol with hydrogen peroxide is the most common method and involves the reaction of thiophenol with hydrogen peroxide in the presence of a catalyst, usually palladium chloride.
Applications De Recherche Scientifique
2-Hydroxy-3-(thiophen-3-yl)pyridine, 95% is widely used in scientific research and has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a variety of metal complexes, including copper and palladium complexes. Additionally, it has been used in the synthesis of a variety of polymers, including polythiophenes and polythiophenol-based polymers.
Propriétés
IUPAC Name |
3-thiophen-3-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-9-8(2-1-4-10-9)7-3-5-12-6-7/h1-6H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJROEGZIJROJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437447 |
Source


|
| Record name | 2-HYDROXY-3-(THIOPHEN-3-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(thiophen-3-YL)pyridine | |
CAS RN |
1027262-47-0 |
Source


|
| Record name | 2-HYDROXY-3-(THIOPHEN-3-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)


![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)


![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)



